molecular formula C15H10ClF3O B1327595 3-(4-Chlorophenyl)-3',4',5'-trifluoropropiophenone CAS No. 898788-51-7

3-(4-Chlorophenyl)-3',4',5'-trifluoropropiophenone

Cat. No.: B1327595
CAS No.: 898788-51-7
M. Wt: 298.68 g/mol
InChI Key: WEAMBDUQMHMWJW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3’,4’,5’-trifluoropropiophenone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group and three fluorine atoms attached to the propiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3’,4’,5’-trifluoropropiophenone typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetophenone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3’,4’,5’-trifluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents such as nitro, bromo, or alkyl groups.

Scientific Research Applications

3-(4-Chlorophenyl)-3’,4’,5’-trifluoropropiophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl and trifluoromethyl groups enhances its ability to interact with hydrophobic pockets in proteins, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid: Shares the chlorophenyl group but differs in the presence of hydroxyl and dimethyl groups.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a chlorophenyl group and a thiadiazole ring, showing different chemical properties and applications.

Uniqueness

3-(4-Chlorophenyl)-3’,4’,5’-trifluoropropiophenone is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O/c16-11-4-1-9(2-5-11)3-6-14(20)10-7-12(17)15(19)13(18)8-10/h1-2,4-5,7-8H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAMBDUQMHMWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644502
Record name 3-(4-Chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-51-7
Record name 3-(4-Chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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